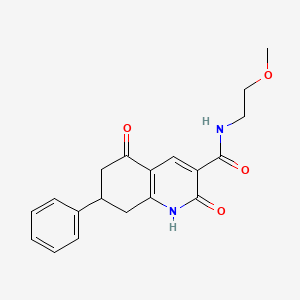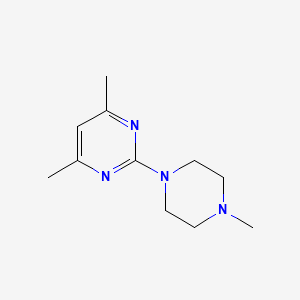![molecular formula C19H22N6O B11031859 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one](/img/structure/B11031859.png)
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a pyrrolidin-2-one moiety and a m-tolyl group. This unique structure contributes to its distinctive chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of the m-tolyl group: This step can be achieved through a substitution reaction, where the m-tolyl group is introduced to the pyrazolo[3,4-d]pyrimidine core using reagents like m-tolyl halides.
Attachment of the pyrrolidin-2-one moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with a pyrrolidin-2-one precursor under suitable conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the pyrrolidin-2-one moiety can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield m-toluic acid or m-tolualdehyde, while reduction of the pyrazolo[3,4-d]pyrimidine core can yield dihydropyrazolo[3,4-d]pyrimidine derivatives.
科学研究应用
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
作用机制
The mechanism of action of 1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
相似化合物的比较
Similar Compounds
1-Ter-Butyl-3-P-Tolyl-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: This compound shares a similar pyrazolo[3,4-d]pyrimidine core but differs in the substituents attached to the core.
3-(4-Amino-1-Tert-Butyl-1H-Pyrazolo[3,4-D]Pyrimidin-3-Yl)Phenol: Another compound with a similar core structure but different functional groups.
Uniqueness
1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core, m-tolyl group, and pyrrolidin-2-one moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C19H22N6O |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
1-[3-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H22N6O/c1-14-5-2-6-15(11-14)25-19-16(12-23-25)18(21-13-22-19)20-8-4-10-24-9-3-7-17(24)26/h2,5-6,11-13H,3-4,7-10H2,1H3,(H,20,21,22) |
InChI 键 |
GERWPKCJMSBGJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11031779.png)
![2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11031780.png)
![2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11031788.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11031795.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11031805.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11031811.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B11031812.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031824.png)

![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)
![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11031852.png)
